Cas no 72745-11-0 (1-(butylamino)-3-(cycloheptyloxy)propan-2-ol (2E)-but-2-enedioate (salt))

1-(butylamino)-3-(cycloheptyloxy)propan-2-ol (2E)-but-2-enedioate (salt) structure
72745-11-0 structure
Product name:1-(butylamino)-3-(cycloheptyloxy)propan-2-ol (2E)-but-2-enedioate (salt)
CAS No:72745-11-0
MF:C18H33NO6
MW:359.457726240158
CID:1757402
PubChem ID:6447186

1-(butylamino)-3-(cycloheptyloxy)propan-2-ol (2E)-but-2-enedioate (salt) Chemical and Physical Properties

Names and Identifiers

    • 1-(butylamino)-3-(cycloheptyloxy)propan-2-ol (2E)-but-2-enedioate (salt)
    • (E)-but-2-enedioic acid,1-(butylamino)-3-cycloheptyloxypropan-2-ol
    • 72745-11-0
    • 1-Butylamino-3-cycloheptyloxy-2-propanol maleate
    • 1-Cycloheptyloxy-3-n-butylamino-2-propanol hydrogenmaleat [German]
    • 2-Propanol, 1-butylamino-3-cycloheptyloxy-, maleate
    • 1-Cycloheptyloxy-3-n-butylamino-2-propanol hydrogenmaleat
    • Inchi: InChI=1S/C14H29NO2.C4H4O4/c1-2-3-10-15-11-13(16)12-17-14-8-6-4-5-7-9-14;5-3(6)1-2-4(7)8/h13-16H,2-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
    • InChI Key: FCCWDRTUETZCRR-WLHGVMLRSA-N
    • SMILES: CCCCNCC(COC1CCCCCC1)O.C(=CC(=O)O)C(=O)O

Computed Properties

  • Exact Mass: 359.23078777g/mol
  • Monoisotopic Mass: 359.23078777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 10
  • Complexity: 287
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 116Ų

1-(butylamino)-3-(cycloheptyloxy)propan-2-ol (2E)-but-2-enedioate (salt) Related Literature

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